molecular formula C17H20N2O2S B13727134 4-methyl-N-(1-phenylbutylideneamino)benzenesulfonamide

4-methyl-N-(1-phenylbutylideneamino)benzenesulfonamide

Cat. No.: B13727134
M. Wt: 316.4 g/mol
InChI Key: YGGRVJIJEMGVTG-UHFFFAOYSA-N
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Description

4-methyl-N-(1-phenylbutylideneamino)benzenesulfonamide is an organic compound with the molecular formula C15H16N2O2S. This compound belongs to the class of benzenesulfonamides, which are known for their diverse applications in medicinal chemistry and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(1-phenylbutylideneamino)benzenesulfonamide typically involves the reaction of 4-methylbenzenesulfonamide with an appropriate aldehyde or ketone under acidic or basic conditions. The reaction proceeds through the formation of an imine intermediate, which is then reduced to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps such as purification and crystallization to ensure the desired purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-(1-phenylbutylideneamino)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-methyl-N-(1-phenylbutylideneamino)benzenesulfonamide has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-methyl-N-(1-phenylbutylideneamino)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. For example, it may inhibit the activity of carbonic anhydrase IX, an enzyme overexpressed in certain cancer cells. This inhibition can lead to a decrease in tumor cell proliferation and induce apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methyl-N-(1-phenylbutylideneamino)benzenesulfonamide is unique due to its specific structural features, such as the presence of the imine group and the phenylbutylidene moiety. These structural elements contribute to its distinct chemical reactivity and potential biological activities .

Properties

Molecular Formula

C17H20N2O2S

Molecular Weight

316.4 g/mol

IUPAC Name

4-methyl-N-(1-phenylbutylideneamino)benzenesulfonamide

InChI

InChI=1S/C17H20N2O2S/c1-3-7-17(15-8-5-4-6-9-15)18-19-22(20,21)16-12-10-14(2)11-13-16/h4-6,8-13,19H,3,7H2,1-2H3

InChI Key

YGGRVJIJEMGVTG-UHFFFAOYSA-N

Canonical SMILES

CCCC(=NNS(=O)(=O)C1=CC=C(C=C1)C)C2=CC=CC=C2

Origin of Product

United States

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